molecular formula C8H16ClNO B6208188 {6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride CAS No. 2703779-08-0

{6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride

Cat. No.: B6208188
CAS No.: 2703779-08-0
M. Wt: 177.67 g/mol
InChI Key: LUCFUGUKBJMBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its azabicyclo structure, which is a nitrogen-containing heterocycle fused to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride typically involves the enantioselective construction of the azabicyclo scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: {6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced properties .

Scientific Research Applications

{6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, the compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways .

Mechanism of Action

The mechanism of action of {6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to {6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride include other azabicyclo derivatives, such as 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane . These compounds share the azabicyclo core structure but differ in their functional groups and specific properties.

Uniqueness: The uniqueness of this compound lies in its specific functional group and the resulting chemical and biological properties. This compound’s unique structure allows for targeted interactions with molecular pathways, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

CAS No.

2703779-08-0

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

6-azabicyclo[3.2.1]octan-1-ylmethanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-6-8-3-1-2-7(4-8)9-5-8;/h7,9-10H,1-6H2;1H

InChI Key

LUCFUGUKBJMBIT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(CN2)CO.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.